molecular formula C9H7BrN2 B1336612 6-(溴甲基)喹喔啉 CAS No. 53967-21-8

6-(溴甲基)喹喔啉

货号 B1336612
CAS 编号: 53967-21-8
分子量: 223.07 g/mol
InChI 键: DMLZDWGHHYSKGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Bromomethyl)quinoxaline is a compound that is part of a broader class of quinoxaline derivatives. These compounds are known for their diverse applications, including their use as intermediates in organic synthesis and their potential biological activities. The bromomethyl group attached to the quinoxaline core structure makes it a versatile reagent for further chemical modifications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, involves the reaction of fatty acids with a quinoxaline derivative in the presence of 18-crown-6 and potassium carbonate to produce fluorescent esters . Another study reports the synthesis of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides and explores the influence of substituents on the nucleophilic substitution reaction . Additionally, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate via visible-light-induced radical bromination demonstrates the utility of bromomethyl quinoxaline derivatives in producing other complex molecules .

Molecular Structure Analysis

Structural studies of quinoxaline derivatives, such as 6-bromo-1,8-ethano-4-hydro-2,3-quinoxalinedione, provide insights into the molecular geometry and crystal packing of these compounds. The crystal structures reveal how different substituents in the 6-position can influence the overall geometry and hydrogen bonding patterns, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoxaline derivatives participate in a variety of chemical reactions. For example, the reaction of bis(bromomethyl)quinoxaline N-oxides with amines is of interest due to the complex mechanism and the biological activity of the resulting compounds . The 1,3-dipolar cycloaddition reaction is another example, leading to the formation of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Bromomethyl)quinoxaline derivatives are influenced by their molecular structure. The presence of the bromomethyl group can increase the reactivity of these compounds, making them suitable for various chemical transformations. The synthesis and characterization of bromomethyl quinoxaline derivatives, such as the one described in paper , often involve techniques like IR, NMR, and MS to determine their structural and physical properties. These properties are crucial for their application in organic synthesis and potential biological activities.

科学研究应用

抗微生物活性

6-(溴甲基)喹喔啉衍生物展示出显著的抗微生物活性。例如,石川等人(2012年)合成了具有不同取代基的2,3-双(溴甲基)喹喔啉衍生物,显示出显著的抗菌和抗真菌活性。在6位具有特定基团的衍生物显示出针对革兰氏阳性细菌和广谱抗真菌活性的增强活性(Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012)

抗癌和抗病毒特性

Shibinskaya等人(2010年)合成了6-(2-氨基乙基)-6H-吲哚[2,3-b]喹喔啉,揭示了它们的低毒性和强效的干扰素诱导和抗病毒特性。这些化合物被发现在抑制病毒活性方面有效,并展示了作为抗病毒剂的潜力(Shibinskaya et al., 2010)

药物化学中的治疗用途

喹喔啉衍生物在治疗各种疾病的药物中起着关键作用,包括癌症和传染病。Khatoon和Abdulmalek(2021年)强调了喹喔啉在药物化学中的重要性,强调了其多样化的治疗用途和开发成本效益的合成途径的发展(Khatoon & Abdulmalek, 2021)

合成和用于各种应用的表征

Liu等人(2020年)专注于合成用于杀虫活性的喹喔啉衍生物。他们发现这些衍生物表现出除草、杀菌和杀虫活性,表明喹喔啉衍生物在农业应用中具有广泛潜力(Liu et al., 2020)

安全和危害

6-(Bromomethyl)quinoxaline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation .

未来方向

Quinoxalines have been found to possess a diverse range of biological activities, making them a crucial component in drugs used to treat various conditions. Due to their importance, tremendous efforts have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The focus of future developments is on the key sustainable approaches of pharmaceutical industries .

属性

IUPAC Name

6-(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZDWGHHYSKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436779
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)quinoxaline

CAS RN

53967-21-8
Record name 6-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylquinoxaline (10.0 g, 69.4 mmol) in CCl4 (80 mL) was added NBS (13.5 g, 76.3 mmol) and benzoyl peroxide (BP, 1.7 g, 6.9 mmol) at room temperature. The mixture was heated at reflux for 2 hours. After cooling, the mixture was evaporated under vacuum to give a yellow solid, which was extracted with Petroleum Ether (50 mL×5). The extracts were concentrated under vacuum. The organics were combined and concentrated to give crude 6-bromomethylquinoxaline (12.0 g), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 8.85-8.87 (m, 2H), 8.10-8.13 (m, 2H), 7.82 (dd, J=2.1, 8.7 Hz, 1H), 4.70 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved together with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that slowly turned red. The solution was maintained at 85° C. for two hours to give a red solution of 6-bromomethyl-quinoxaline. The solution was then cooled down to room temperature with the formation of a precipitate mainly composed of succinimide. The solution was then mixed with an equal volume (˜31 ml) of pentane to ease the precipitation of succinimides (NHS as well as any unreacted NBS). After filtration, the orange solid obtained (1.4 g) was extracted few times with pentane (4 times, 50 ml each) to recover any remaining 6-bromomethyl-quinoxaline. The extracts were combined with the yellow solution of bromomethyl-quinoxaline and vacuum dried to give a yellow solid (1.92 g) that was suspended in an alkaline solution prepared by dissolving 2.0 g of sodium hydroxide pellets in 30 g of water. The catalyst (5% Pd/C) was added to the alkaline mixture (0.2 g) and the suspension was heated up to 85-95° C. and sparged with air for 48 hours. The black suspension was filtered to give an amber solution that was neutralized with dilute sulfuric acid to give a yellow powder (1.28 g, 85% yield) that precipitated from solution (6-quinoxaline-carboxylic acid).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylquinoxaline (2.0 g, 13.9 mmol), N-bromosuccinimide (3.0 g, 16.9 mmol), and benzoyl peroxide (411 mg, 1.7 mmol) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux for 2 days. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (1×100 mL) and brine (1×100 mL). The organic extract was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-30% EtOAc/hexanes), affording 6-(bromomethyl)quinoxaline (1.10 g, 35% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoxaline
Reactant of Route 2
6-(Bromomethyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)quinoxaline
Reactant of Route 4
6-(Bromomethyl)quinoxaline
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)quinoxaline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)quinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。